molecular formula C7H10BrNO2S B14297368 Ethyl 4-methyl-1,3-thiazole-5-carboxylate;hydrobromide CAS No. 112121-13-8

Ethyl 4-methyl-1,3-thiazole-5-carboxylate;hydrobromide

Cat. No.: B14297368
CAS No.: 112121-13-8
M. Wt: 252.13 g/mol
InChI Key: RLCJXIVFVZBRTE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1,3-thiazole-5-carboxylate;hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target molecule . The reaction conditions often include refluxing the mixture in ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-1,3-thiazole-5-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, affecting biochemical pathways and enzyme activities. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

Ethyl 4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

112121-13-8

Molecular Formula

C7H10BrNO2S

Molecular Weight

252.13 g/mol

IUPAC Name

ethyl 4-methyl-1,3-thiazole-5-carboxylate;hydrobromide

InChI

InChI=1S/C7H9NO2S.BrH/c1-3-10-7(9)6-5(2)8-4-11-6;/h4H,3H2,1-2H3;1H

InChI Key

RLCJXIVFVZBRTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CS1)C.Br

Origin of Product

United States

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